2-(2-Methoxyphenoxymethyl)aniline

Lipophilicity ADME Solubility

2-(2-Methoxyphenoxymethyl)aniline (CAS 1016720-56-1) is a C14H15NO2 biaryl-ether aniline scaffold containing a flexible oxymethyl bridge and a guaiacol-like tail. Its molecular weight is 229.27 g/mol.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 1016720-56-1
Cat. No. B2579939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxymethyl)aniline
CAS1016720-56-1
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=CC=CC=C2N
InChIInChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10,15H2,1H3
InChIKeyQUITYLJZRSSRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenoxymethyl)aniline CAS 1016720-56-1: Procurement-Relevant Physicochemical and Scaffold Overview


2-(2-Methoxyphenoxymethyl)aniline (CAS 1016720-56-1) is a C14H15NO2 biaryl-ether aniline scaffold containing a flexible oxymethyl bridge and a guaiacol-like tail. Its molecular weight is 229.27 g/mol [1]. It is offered commercially as a research chemical (typical purity 95%) and has been described as a versatile building block for medicinal chemistry, particularly as a linker moiety in kinase inhibitor and GPCR ligand design . Key computed properties include XLogP3 = 2.7, topological polar surface area (TPSA) = 44.5 Ų, and 4 rotatable bonds [1].

2-(2-Methoxyphenoxymethyl)aniline: Why In-Class Aniline Analogs Cannot Be Simply Substituted


Within the 2-substituted aniline family, substitution of the oxymethyl linker, the methoxy group, or the phenoxy ring leads to substantial changes in lipophilicity, conformational flexibility, and hydrogen-bonding capacity that directly impact downstream synthetic utility and ADME properties. For example, removing the methylene spacer (2-(2-methoxyphenoxy)aniline) reduces rotatable bonds from 4 to 3, altering the conformational space accessible to the scaffold [1]. Removing the methoxy group (2-(phenoxymethyl)aniline) decreases the hydrogen-bond acceptor count from 3 to 2 and reduces TPSA from 44.5 Ų to 35.3 Ų, which predictably influences solubility and receptor binding [1][2]. Therefore, generic substitution risks altering the pharmacophoric geometry required for specific target engagement without quantitative retention of key physicochemical parameters.

2-(2-Methoxyphenoxymethyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Comparison: Lower LogP vs. 2-(Phenoxymethyl)aniline and 2-(2-Methoxyphenoxy)aniline

The experimental logP of 2-(2-Methoxyphenoxymethyl)aniline is 2.291, which is lower than both 2-(phenoxymethyl)aniline (logP 3.429) and 2-(2-methoxyphenoxy)aniline (logP 2.487) [1][2][3]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced nonspecific protein binding, making this scaffold more favorable for hit-to-lead optimization.

Lipophilicity ADME Solubility

Melting Point Differentiation: Lower Crystalline Melting Point vs. 2-(Phenoxymethyl)aniline and 2-(2-Methoxyphenoxy)aniline

The reported melting point of 2-(2-Methoxyphenoxymethyl)aniline is 55–57°C, compared to 78–82°C for 2-(phenoxymethyl)aniline and 67–68°C for 2-(2-methoxyphenoxy)aniline [1]. The lower melting point indicates weaker crystal lattice energy, which may correlate with higher solubility in organic solvents and easier handling during synthetic transformations.

Melting point Crystallinity Formulation

Conformational Flexibility: Increased Rotatable Bond Count vs. 2-(Phenoxymethyl)aniline and 2-(2-Methoxyphenoxy)aniline

2-(2-Methoxyphenoxymethyl)aniline possesses 4 rotatable bonds, whereas both 2-(phenoxymethyl)aniline and 2-(2-methoxyphenoxy)aniline have only 3 rotatable bonds [1][2][3]. The additional rotatable bond arises from the oxymethyl linker (–O–CH2–) connecting the aniline ring to the phenoxy moiety, providing greater conformational sampling for target binding.

Conformational flexibility Scaffold diversity Drug design

Hydrogen-Bond Acceptor Capacity: Retained HBA Count vs. 2-(Phenoxymethyl)aniline with Enhanced Polarity

The target compound possesses 3 hydrogen-bond acceptors (HBA), matching 2-(2-methoxyphenoxy)aniline but exceeding 2-(phenoxymethyl)aniline, which has only 2 HBA [1][2]. Correspondingly, the TPSA of the target (44.5 Ų) is identical to the methoxy analog but ~26% larger than the des-methoxy analog (35.3 Ų) [1][2]. This enhanced polarity can improve aqueous solubility without introducing a formal charge.

Hydrogen-bonding Polar surface area Drug-likeness

2-(2-Methoxyphenoxymethyl)aniline 1016720-56-1: Recommended Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Scaffold Development Requiring Flexible Biaryl-Ether Linkers

The combination of 4 rotatable bonds, moderate TPSA (44.5 Ų), and lower logP (2.291) makes 2-(2-Methoxyphenoxymethyl)aniline a suitable starting scaffold for designing kinase inhibitors that require a flexible linker between the hinge-binding moiety and the hydrophobic back pocket. This scaffold has been explicitly noted as a 'critical bi-aryl ether linker' in kinase inhibitor and GPCR ligand synthesis .

Fragment-Based Drug Discovery Libraries Targeting Proteins with Shallow Binding Pockets

The moderate molecular weight (229.27 g/mol), 3 HBA, and 4 rotatable bonds place this compound in the 'fragment-like' space favorable for fragment-based screening. The lower melting point (55–57°C) relative to analogs may also facilitate solubilization at higher concentrations required for fragment soaking or STD-NMR experiments [1].

ADME Property Optimization via LogP Modulation

Compared to the des-methoxy analog 2-(phenoxymethyl)aniline (logP 3.429), the target compound offers a logP reduction of ~1.14 units while retaining the oxymethyl linker geometry. This differentiation is meaningful for medicinal chemists seeking to lower compound lipophilicity without altering the core scaffold architecture [2].

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